1-(2-Chloro-6-ethylquinolin-3-yl)ethanol
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Overview
Description
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial production methods often employ transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and drug development.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of quinoline derivatives.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol can be compared with other quinoline derivatives such as:
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone: This compound has a similar structure but differs in its functional group, leading to different chemical properties and applications.
2-Chloroquinoline: This simpler derivative lacks the ethyl and ethanol groups, making it less versatile in certain applications.
6-Ethylquinoline: This compound lacks the chloro and ethanol groups, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-6-ethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-9-4-5-12-10(6-9)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
InChI Key |
HDLFSWJUKUITJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
Origin of Product |
United States |
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